4'-Chloro-3-morpholinomethylbenzophenone

Übersicht

Beschreibung

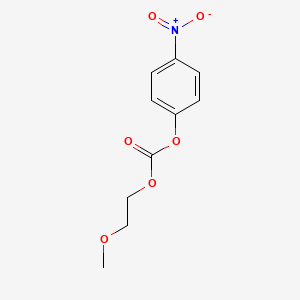

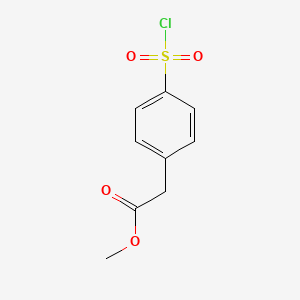

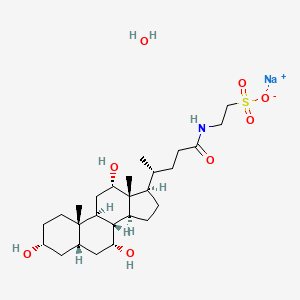

4'-Chloro-3-morpholinomethylbenzophenone is a chemical compound that is part of a broader class of organic molecules that incorporate a morpholine ring—a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the chloro and ketone functional groups in the benzophenone structure suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related morpholine-containing compounds has been reported in various studies. For instance, a novel morpholinomethyl compound was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . Another study reported the synthesis of a chloro-substituted morpholine derivative through a two-step process, which was then crystallized and characterized . These methods could potentially be adapted for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using X-ray crystallography and DFT calculations. For example, the crystal structure of a chloro-substituted morpholine compound was determined, revealing the dihedral angles between different rings in the molecule . Quantum chemical calculations, such as those performed in the study of a morpholinomethyl compound, provide insights into bond lengths, bond angles, and other molecular parameters . These techniques would be applicable to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The studies provided do not detail specific reactions for this compound, but related compounds have been synthesized through reactions such as condensation and coupling . These reactions could potentially be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be predicted using computational methods. For instance, DFT studies can provide information on polarizability, hyperpolarizability, and nonlinear optical properties . The thermal behavior of these compounds can also be analyzed through the calculation of thermodynamic properties such as heat capacity, entropy, and enthalpy change . Additionally, the biological effects of morpholine derivatives can be predicted based on molecular docking results, which suggest potential interactions with biological targets . These analyses would be essential to understand the properties of this compound.

Wissenschaftliche Forschungsanwendungen

Intermolecular Interaction Analysis

4'-Chloro-3-morpholinomethylbenzophenone and its derivatives have been analyzed for their intermolecular interactions. A study by Shukla et al. (2014) focused on synthesized 1,2,4-triazole derivatives, highlighting the presence of different types of intermolecular interactions, including C-H⋯O and C-H⋯π, which were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Crystal Structure and Biological Activity

The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, related to this compound, has been synthesized and characterized for its crystal structure and biological activity. The compound has been found to have a good molluscicidal effect, showing its potential in biological applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

Synthesis and Characterization for Biological Activity

The synthesis and characterization of compounds incorporating this compound have been explored for their biological activities. For instance, Mamatha et al. (2019) synthesized a derivative compound and screened it for various biological activities such as antibacterial and anti-TB, showing remarkable activity in these areas (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Synthesis for Gastrokinetic Activity

Kato et al. (1992) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, for gastrokinetic activity. These compounds demonstrated potent gastric emptying activity in animal models (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Chemical Synthesis and Pharmacological Applications

The chemical synthesis of this compound derivatives has been investigated for pharmacological applications. For example, Rao et al. (2014) designed a procedure to synthesize sulfur-containing 1,2,4-triazole derivatives from 4-Chloro-phenol, which showed good antibacterial and antifungal activities (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).

Safety and Hazards

Biochemische Analyse

Cellular Effects

The effects of 4’-Chloro-3-morpholinomethylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Chloro-3-morpholinomethylbenzophenone may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 4’-Chloro-3-morpholinomethylbenzophenone exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4’-Chloro-3-morpholinomethylbenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 4’-Chloro-3-morpholinomethylbenzophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function. In in vitro or in vivo studies, 4’-Chloro-3-morpholinomethylbenzophenone may exhibit different effects depending on the duration of exposure. For instance, prolonged exposure to the compound could lead to changes in cellular metabolism or gene expression that are not observed with short-term exposure .

Metabolic Pathways

4’-Chloro-3-morpholinomethylbenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. For example, 4’-Chloro-3-morpholinomethylbenzophenone may be metabolized by liver enzymes, leading to the production of metabolites that can have their own biological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 4’-Chloro-3-morpholinomethylbenzophenone within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall distribution within the body. Understanding these transport and distribution mechanisms is important for predicting the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 4’-Chloro-3-morpholinomethylbenzophenone can affect its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, 4’-Chloro-3-morpholinomethylbenzophenone may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism

Eigenschaften

IUPAC Name |

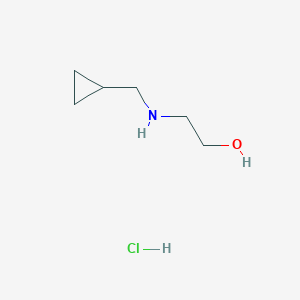

(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDJYRIUSIGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643083 | |

| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898765-44-1 | |

| Record name | Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)